
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, an ether linkage, and a methoxy group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-hydroxypentane-1-sulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. A common method involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The ether and methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for these reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: As a precursor for the synthesis of functionalized polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Similar in structure but lacks the sulfonyl chloride group.
Propylene Glycol Methyl Ether: Contains a methoxy group and an ether linkage but lacks the sulfonyl chloride group.
5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride: Similar structure with a trifluoromethyl group instead of a methoxy group.
Uniqueness
The uniqueness of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride lies in its combination of a sulfonyl chloride group with an ether linkage and a methoxy group. This combination provides a unique reactivity profile, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C9H19ClO4S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
5-(1-methoxypropan-2-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(8-13-2)14-6-4-3-5-7-15(10,11)12/h9H,3-8H2,1-2H3 |
Clave InChI |
HACYDTPVHLXINC-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



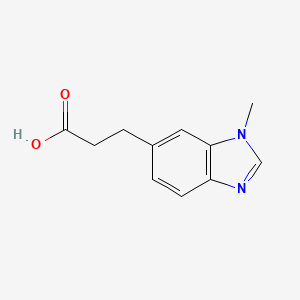

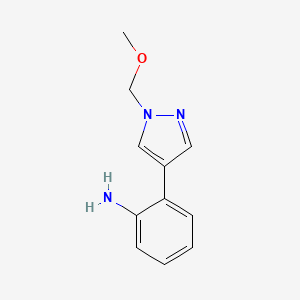

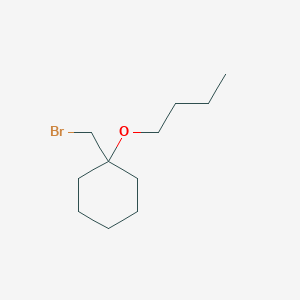
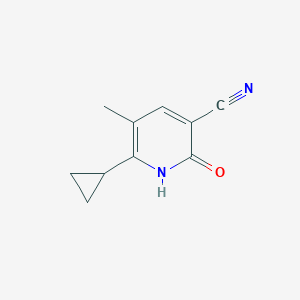

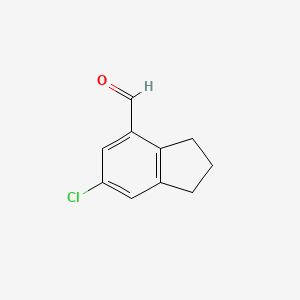
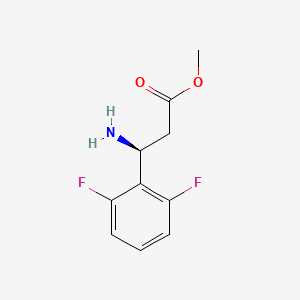


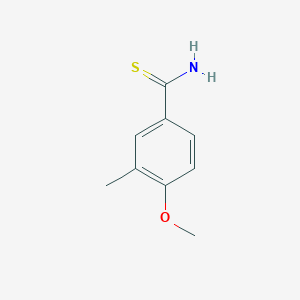
![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)
